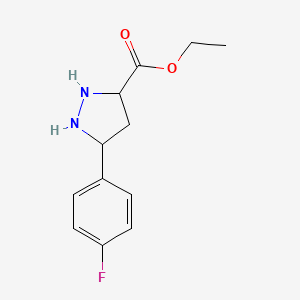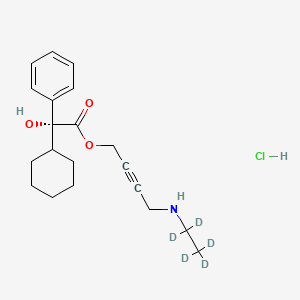
Desethyloxybutynin-d5 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethyloxybutynin-d5 (hydrochloride) is a deuterium-labeled version of Desethyloxybutynin hydrochloride. Desethyloxybutynin is the active metabolite of Oxybutynin, an anticholinergic agent that inhibits voltage-dependent potassium channels . This compound is primarily used for research purposes, particularly in the study of drug metabolism and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Desethyloxybutynin-d5 (hydrochloride) involves the synthesis of the non-labeled Desethyloxybutynin followed by deuterium exchange reactions. Typically, the synthesis starts with the preparation of Oxybutynin, which is then subjected to deuterium gas to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Desethyloxybutynin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of deuterium gas in the exchange reactions is carefully controlled to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Desethyloxybutynin-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs .
Aplicaciones Científicas De Investigación
Desethyloxybutynin-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the biotransformation of drugs.
Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
Mecanismo De Acción
Desethyloxybutynin-d5 (hydrochloride) exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition leads to the relaxation of the bladder muscle, reducing the urge to void. The compound targets postganglionic type 1, 2, and 3 muscarinic receptors, thereby preventing the contraction of the bladder muscle .
Comparación Con Compuestos Similares
Similar Compounds
Desethyloxybutynin hydrochloride: The non-deuterated version of Desethyloxybutynin-d5 (hydrochloride).
Oxybutynin: The parent compound from which Desethyloxybutynin is derived.
Tolterodine: Another anticholinergic agent used for similar therapeutic purposes.
Uniqueness
Desethyloxybutynin-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart .
Propiedades
Fórmula molecular |
C20H28ClNO3 |
|---|---|
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1/i1D3,2D2; |
Clave InChI |
DSWCYTSHCYXHGW-OGZAJPJGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES canónico |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate](/img/structure/B12363259.png)
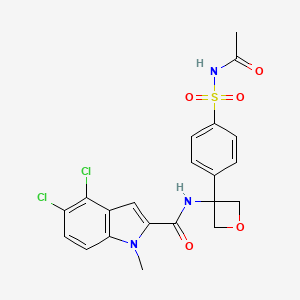

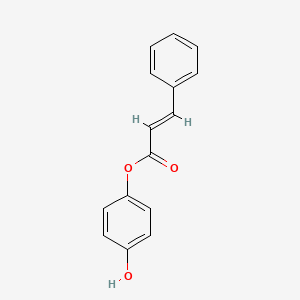

![2-[1-(2-Hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12363295.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12363329.png)
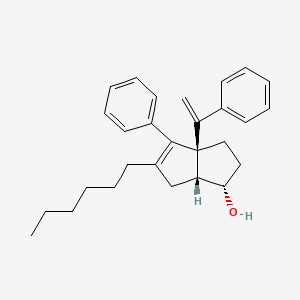

![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide](/img/structure/B12363352.png)

